Bis(4-methylphenyl)(phenyl)methanol
Description
Bis(4-methylphenyl)(phenyl)methanol (CAS 6266-56-4) is a triarylmethanol derivative with the molecular formula C21H20O and a molecular weight of 288.39 g/mol. It features a central methanol group bonded to two 4-methylphenyl (p-tolyl) groups and one phenyl group (Fig. 1). This compound is structurally characterized by its bulky aromatic substituents, which influence its steric and electronic properties. It is commonly used in organic synthesis as an intermediate for ligands, catalysts, or pharmaceuticals .
Properties
CAS No. |
6266-56-4 |
|---|---|
Molecular Formula |
C21H20O |
Molecular Weight |
288.4 g/mol |
IUPAC Name |
bis(4-methylphenyl)-phenylmethanol |
InChI |
InChI=1S/C21H20O/c1-16-8-12-19(13-9-16)21(22,18-6-4-3-5-7-18)20-14-10-17(2)11-15-20/h3-15,22H,1-2H3 |
InChI Key |
YERSCBIKMYKKHA-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)C)O |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)C)O |
Other CAS No. |
6266-56-4 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Bis(4-methylphenyl)(phenyl)methanol belongs to the benzhydrol (diphenylmethanol) family. Below is a detailed comparison with structurally related compounds, focusing on molecular features, physical properties, and applications.
Table 1: Structural and Physicochemical Comparison
Key Findings
Steric Effects: this compound has greater steric bulk compared to 4,4'-dimethylbenzhydrol (two vs. three aryl groups), making it more suitable for stabilizing metal complexes in catalysis . In contrast, Bis(4-fluorophenyl)methanol (two fluorinated aryl groups) exhibits reduced steric hindrance but higher polarity, leading to distinct solubility profiles .
Electronic Effects: Electron-withdrawing groups like -CF3 in 3-(trifluoromethyl)benzhydrol lower the pKa of the hydroxyl group, enhancing its reactivity in acid-catalyzed reactions . The methyl groups in this compound are electron-donating, which may stabilize carbocation intermediates in SN1 reactions .
4-(Bis(4-aminophenyl)methyl)phenol serves as a crosslinking agent in epoxy resins, leveraging its amine groups .
Preparation Methods
Reaction Mechanism and General Procedure
The synthesis proceeds via the following steps:
-
Formation of the Grignard Reagent :
Aryl halides (e.g., 4-bromotoluene) react with magnesium in anhydrous ether or tetrahydrofuran (THF) to generate the corresponding Grignard reagent. For example: -
Nucleophilic Addition to the Ketone :
The Grignard reagent attacks the carbonyl carbon of a diaryl ketone (e.g., phenyl(4-methylphenyl)ketone), forming a triarylmethoxide intermediate: -
Acidic Hydrolysis :
The intermediate is quenched with aqueous acid (e.g., HCl) to yield the tertiary alcohol:
Optimization of Reaction Conditions
Key parameters influencing yield and purity include:
-
Solvent Selection : Anhydrous ether or THF ensures optimal Grignard reactivity. Polar aprotic solvents like tert-butylmethyl ether (t-BuOMe) minimize side reactions.
-
Temperature Control : Reactions are typically conducted at reflux (40–65°C) to maintain reagent activity while avoiding decomposition.
-
Stoichiometry : A 1:1 molar ratio of ketone to Grignard reagent prevents over-addition or unreacted starting material.
Table 1: Representative Grignard Reaction Conditions for Triarylmethanols
Synthesis of Diaryl Ketone Precursors
The preparation of diaryl ketones, such as phenyl(4-methylphenyl)ketone or 4,4'-dimethylbenzophenone, is critical to the Grignard method. Two primary routes are employed:
Friedel-Crafts Acylation
This method involves the acylation of toluene derivatives using benzoyl chloride in the presence of a Lewis acid (e.g., AlCl₃):
Key Considerations :
Suzuki-Miyaura Coupling
Palladium-catalyzed cross-coupling between aryl boronic acids and aryl halides offers a modern alternative:
Advantages :
Alternative Synthetic Routes
While the Grignard reaction dominates, niche methods have been explored for specialized applications:
Organozinc Reagents
Organozinc compounds, such as 4-methylphenylzinc iodide, react with ketones under Negishi coupling conditions:
Drawbacks : Lower yields (~60%) and stringent anhydrous requirements limit practicality.
Electrochemical Reduction
Electrochemical carboxylation of halogenated precursors (e.g., bis(4-chlorophenyl)methanol) has been reported, though dehalogenation side reactions reduce efficiency:
Yield : <35% due to competing protonation pathways.
Purification and Characterization
Isolation Techniques
Spectroscopic Data
Industrial-Scale Considerations
Large-scale production faces challenges:
-
Cost of Ketone Precursors : Friedel-Crafts acylation generates stoichiometric AlCl₃ waste, necessitating recycling systems.
-
Grignard Safety : Exothermic reactions require controlled addition and temperature monitoring.
Emerging Methodologies
Recent advances in photoredox catalysis and flow chemistry promise greener alternatives:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
